![molecular formula C6H11NO3 B1294373 (Tétrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)méthanol CAS No. 6542-37-6](/img/structure/B1294373.png)

(Tétrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)méthanol

Vue d'ensemble

Description

1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.

The exact mass of the compound 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 270787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Neuroprotection contre la maladie d'Alzheimer

L'oxazolidine T a été étudiée pour ses propriétés neuroprotectrices, en particulier contre la neurodégénérescence induite par le bêta-amyloïde (Aβ), qui est une caractéristique de la maladie d'Alzheimer . Le composé a montré son efficacité pour protéger les neurones contre plusieurs stimuli toxiques, y compris le peptide Aβ, avec une augmentation significative de la survie neuronale.

Interaction et stabilité des microtubules

Ce composé interagit avec les microtubules, qui font partie du cytosquelette de la cellule . Des études ont comparé ses effets à ceux du paclitaxel, un stabilisateur de microtubules bien connu utilisé en thérapie anticancéreuse. L'oxazolidine T a démontré une interaction distincte avec les microtubules, contribuant à leur stabilité, ce qui est crucial pour le bon fonctionnement et la division des cellules.

Potentiel en thérapie anticancéreuse

En raison de son interaction avec les microtubules, l'oxazolidine T pourrait avoir des applications potentielles en thérapie anticancéreuse . Les agents ciblant les microtubules sont une classe de médicaments qui perturbent la dynamique des microtubules, entraînant l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses en division rapide.

Perméabilité de la barrière hémato-encéphalique

L'oxazolidine T a la capacité de traverser passivement la barrière hémato-encéphalique . Il s'agit d'une propriété importante pour l'administration de médicaments neurologiques, car de nombreux agents thérapeutiques n'atteignent pas le cerveau en raison de la nature restrictive de la barrière hémato-encéphalique.

Protection contre le stress oxydatif

Le composé s'est montré prometteur pour protéger les cultures neuronales contre le stress oxydatif induit par des stimuli toxiques tels que le peroxyde d'hydrogène (H₂O₂) . Le stress oxydatif est impliqué dans divers troubles neurodégénératifs, suggérant des applications potentielles plus larges en neuroprotection.

Atténuation de la neurotoxicité des toxines environnementales

La recherche indique que l'oxazolidine T peut améliorer la survie des neurones exposés à des toxines environnementales telles que le paraquat . Cela suggère son utilisation dans le développement de traitements pour la neurotoxicité résultant de l'exposition à des produits chimiques environnementaux.

Amélioration de la survie neuronale en conditions de stress

Outre son rôle protecteur contre des stimuli toxiques spécifiques, l'oxazolidine T s'est avérée améliorer généralement la survie neuronale dans diverses conditions de stress . Cela comprend la protection contre des agents inducteurs de l'apoptose comme la staurosporine et le stress du réticulum endoplasmique de la thapsigargine.

Mécanisme D'action

Target of Action

The primary target of (Tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol, also known as Oxazolidine T, GDUE, or 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol, is the microtubule network within cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

This compound interacts with microtubules, similar to the well-known drug paclitaxel .

Biochemical Pathways

The interaction of this compound with microtubules can affect various biochemical pathways. For instance, it has been shown to possess protective properties against beta-amyloid (Abeta) induced neurodegeneration associated with Alzheimer’s disease . This suggests that it may influence pathways involved in cell survival and apoptosis.

Pharmacokinetics

In vitro studies using bovine brain microvessel endothelial cells suggest that this compound can readily cross the blood-brain barrier in a passive manner . This property is crucial for its bioavailability, especially for its potential use in treating neurodegenerative diseases like Alzheimer’s.

Result of Action

Exposure of neuronal cultures to Abeta peptide in the presence of this compound resulted in a 50% increase in survival . Neuronal cultures treated with other toxic stimuli such as staurosporine, thapsigargin, paraquat, and H2O2 showed significantly enhanced survival in the presence of this compound .

Propriétés

IUPAC Name |

1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-1-6-2-9-4-7(6)5-10-3-6/h8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHKYHMIVDBCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(COCN2CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034289 | |

| Record name | 5-Hydroxymethyl-1-aza-3,7-dioxabicyclo(3.3.0)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6542-37-6 | |

| Record name | 5-Hydroxymethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6542-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxymethyl dioxoazabicyclooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006542376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDUE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,3H,5H-Oxazolo[3,4-c]oxazole-7a(7H)-methanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Hydroxymethyl-1-aza-3,7-dioxabicyclo(3.3.0)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,3H,5H-oxazolo[3,4-c]oxazole-7a(7H)-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYMETHYL DIOXOAZABICYCLOOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EW6VI91PT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

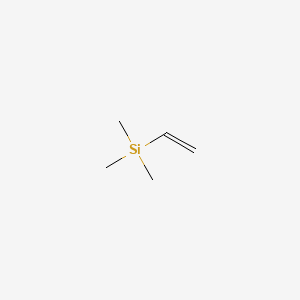

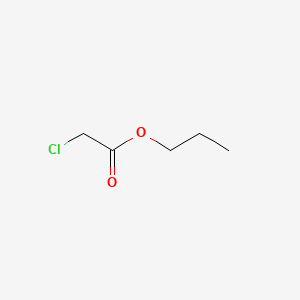

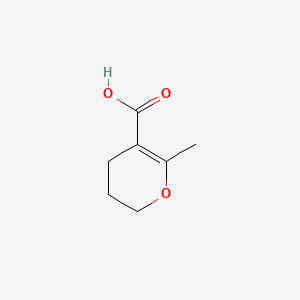

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

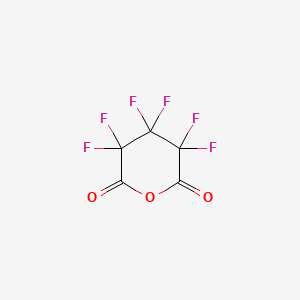

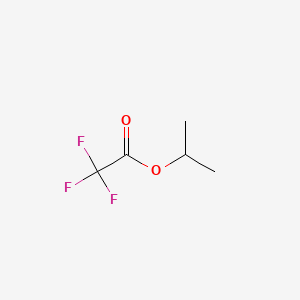

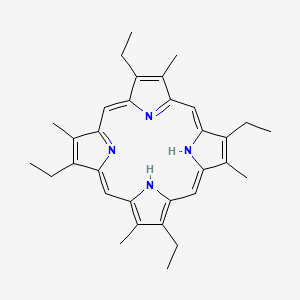

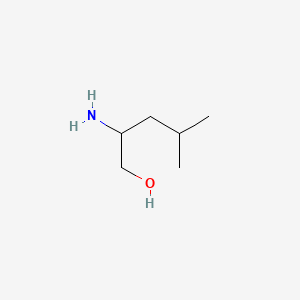

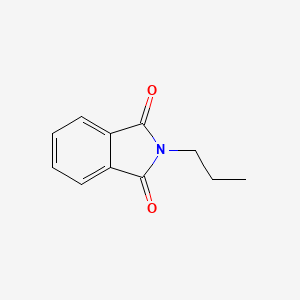

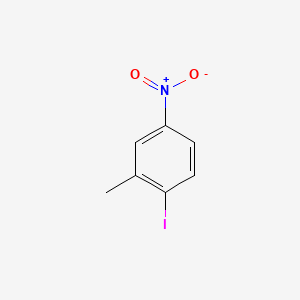

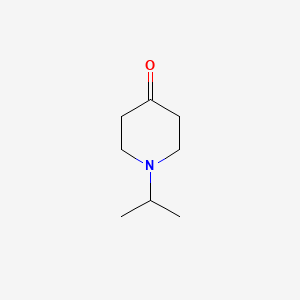

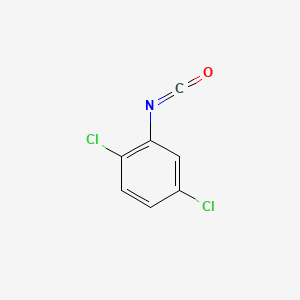

Feasible Synthetic Routes

Q1: How does (3R,5S,7as)-(3,5-Bis(4-fluorophenyl)tetrahydro-1H-oxazolo[3,4-c]oxazol-7a-yl)methanol exert its neuroprotective effects?

A1: The research suggests that this compound interacts with microtubules, similar to the known microtubule-stabilizing agent paclitaxel []. While the exact mechanism of action remains to be fully elucidated, studies show that the compound significantly enhances neuronal survival against various toxic insults, including beta-amyloid (Aβ) peptide, staurosporine, thapsigargin, paraquat, and H₂O₂ []. This protective effect is likely linked to the compound's influence on microtubule dynamics, potentially by stabilizing microtubules and mitigating neuronal damage.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.